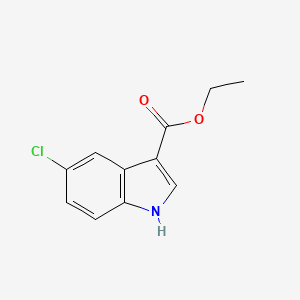

Ethyl 5-Chloroindole-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-Chloroindole-3-carboxylate is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 5-chloroindole-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting cancer. Its unique structural properties allow for various modifications that enhance biological activity. For instance, derivatives of this compound have been shown to inhibit key pathways involved in cancer proliferation, such as the mutant EGFR/BRAF pathways, making them potential candidates for anticancer therapies .

Case Study: Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. Compounds derived from this scaffold showed IC50 values ranging from 29 nM to 78 nM against pancreatic and breast cancer cell lines, indicating strong potential for further development into therapeutic agents .

Biological Research

Mechanisms of Action

Researchers utilize this compound to explore the mechanisms of action of indole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The compound has been studied for its ability to inhibit enzymes such as 5-lipoxygenase, which plays a role in inflammatory responses .

Data Table: Biological Activities

| Activity Type | Target Enzyme/Pathway | IC50 (nM) | Reference |

|---|---|---|---|

| Antiproliferative | EGFR/BRAF | 29 - 78 | |

| Enzyme Inhibition | 5-Lipoxygenase | Not specified | |

| Antimicrobial | Various | Not specified |

Material Science

Applications in Organic Electronics

This compound is also employed in material science, particularly in the development of organic electronics and photonic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Agricultural Chemistry

Potential as Plant Growth Regulator

The compound is being explored for its potential as a plant growth regulator. Research indicates that it may enhance crop yields and improve resistance to pests, contributing to sustainable agricultural practices .

Case Study: Crop Yield Improvement

Studies have indicated that formulations containing this compound can significantly increase the growth rates of certain crops under controlled conditions, suggesting its viability as an agricultural chemical .

化学反应分析

Hydrolysis to Carboxylic Acids

Ethyl 5-chloroindole-3-carboxylate undergoes base-catalyzed hydrolysis to yield 5-chloroindole-3-carboxylic acid. This reaction is critical for generating intermediates used in further functionalization:

-

Reagents/Conditions : Aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) under reflux .

-

Mechanism : Nucleophilic acyl substitution at the ester group.

-

Applications : The carboxylic acid derivative is used in coupling reactions to form amides or esters for drug candidates .

Example :

Ethyl 5-chloroindole-3-carboxylateLiOH, H2O5-chloroindole-3-carboxylic acid+ethanol

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 5th position participates in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functional groups:

Key Findings :

-

Steric hindrance from the adjacent ester group slows substitution kinetics.

-

Electron-withdrawing groups (e.g., Cl) activate the ring for SNAr but reduce regioselectivity .

Reductive Amination and Amide Formation

The compound serves as a precursor for synthesizing secondary amines and amides with antiproliferative activity:

-

Reductive Amination :

-

Amide Coupling :

Oxidation and Reduction Reactions

-

Oxidation :

-

The ethyl ester group resists oxidation, but the indole ring can undergo epoxidation or hydroxylation under strong oxidizing agents (e.g., m-CPBA).

-

-

Reduction :

-

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, though this is less common due to competing ring hydrogenation.

-

Cyclization to Pyrroloindolones

Under acidic conditions, this compound undergoes intramolecular cyclization to form pyrrolo[3,4-b]indol-3-ones (5a–c ), which exhibit enhanced antiproliferative activity (GI₅₀ = 29–78 nM) :

Ethyl 5-chloroindole-3-carboxylateHCl, ΔPyrrolo[3,4-b]indol-3-one

Coupling Reactions for Drug Development

The compound is used in Suzuki-Miyaura and Heck couplings to introduce aryl or vinyl groups:

-

Palladium Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂.

-

Applications : Synthesizing kinase inhibitors targeting EGFR and BRAF mutants .

Critical Research Findings

属性

分子式 |

C11H10ClNO2 |

|---|---|

分子量 |

223.65 g/mol |

IUPAC 名称 |

ethyl 5-chloro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2H2,1H3 |

InChI 键 |

DWOHEEIRNZANTC-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=CNC2=C1C=C(C=C2)Cl |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。